5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester
Overview
Description
5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester is a complex organic compound with the molecular formula C16H14FNO5S This compound is characterized by the presence of a fluorobenzoylamino group attached to a thiophene ring, which is further substituted with methyl and carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester typically involves multi-step organic reactions. One common method includes the acylation of 3-methylthiophene-2,4-dicarboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final dimethyl ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the ester groups, converting them into alcohols.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism by which 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester exerts its effects is largely dependent on its interaction with molecular targets. The fluorobenzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester: Similar structure but with a chlorine atom instead of fluorine.
5-(2-Bromobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester: Contains a bromine atom in place of fluorine.
5-(2-Iodobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester: Features an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. These properties can enhance its efficacy and selectivity in biological applications .
Properties
IUPAC Name |
dimethyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-8-11(15(20)22-2)14(24-12(8)16(21)23-3)18-13(19)9-6-4-5-7-10(9)17/h4-7H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATZKBQOVDOOOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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